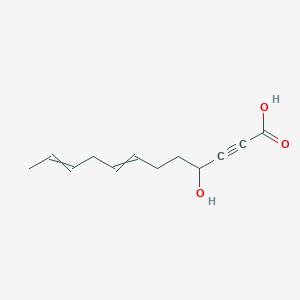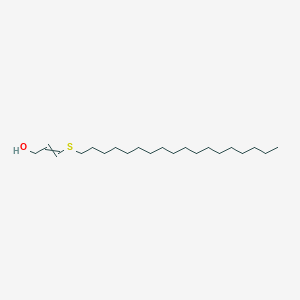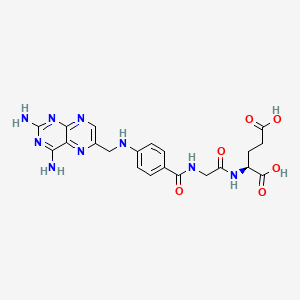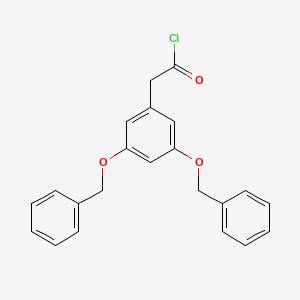
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- is an organic compound with a complex structure It is a derivative of benzeneacetyl chloride, featuring two phenylmethoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- typically involves the reaction of benzeneacetyl chloride with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反応の分析
Types of Reactions
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The phenylmethoxy groups can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used to hydrolyze the acyl chloride group.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Oxidation: Oxidation of the phenylmethoxy groups can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can lead to the formation of benzyl alcohol derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
科学的研究の応用
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acyl chlorides.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- involves its reactivity as an acyl chloride. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines or alcohols. This reactivity is facilitated by the electron-withdrawing nature of the acyl chloride group, making it highly reactive towards nucleophilic attack.
類似化合物との比較
Similar Compounds
Benzeneacetyl chloride: The parent compound, lacking the phenylmethoxy groups.
Phenylacetyl chloride: Similar structure but with a phenyl group instead of the benzene ring.
Benzoyl chloride: Another acyl chloride with a benzene ring but without the acetyl group.
Uniqueness
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- is unique due to the presence of two phenylmethoxy groups, which can influence its reactivity and physical properties. These groups can provide steric hindrance and electronic effects that differentiate it from other acyl chlorides.
特性
CAS番号 |
65690-33-7 |
|---|---|
分子式 |
C22H19ClO3 |
分子量 |
366.8 g/mol |
IUPAC名 |
2-[3,5-bis(phenylmethoxy)phenyl]acetyl chloride |
InChI |
InChI=1S/C22H19ClO3/c23-22(24)13-19-11-20(25-15-17-7-3-1-4-8-17)14-21(12-19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2 |
InChIキー |
VETQMFFAUYBYLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CC(=O)Cl)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
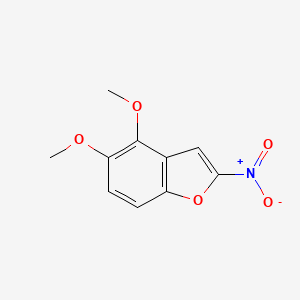
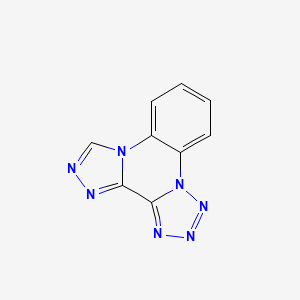
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)


![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)
![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
